1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Overview
Description
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group substituted with methoxy groups, a pyridinyl group, and an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the 3,4-dimethoxybenzyl intermediate. This can be achieved through the methylation of 3,4-dihydroxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Pyridinyl-Imidazolyl Intermediate: The next step involves the synthesis of the pyridinyl-imidazolyl intermediate. This can be achieved by reacting 2-bromoethylamine with pyridine-2-carbaldehyde to form the corresponding imine, followed by cyclization with ammonium acetate to yield the imidazole ring.
Urea Formation: The final step involves the coupling of the benzyl intermediate with the pyridinyl-imidazolyl intermediate in the presence of a urea derivative, such as phenyl isocyanate, under mild heating conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives using reducing agents such as sodium borohydride.
Substitution: The pyridinyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated pyridinyl derivatives.
Scientific Research Applications
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiourea: Similar structure but contains a thiourea group instead of a urea group.
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy-substituted benzyl group, pyridinyl group, and imidazolyl group collectively contribute to its versatility in various applications.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-27-17-7-6-15(13-18(17)28-2)14-24-20(26)23-10-12-25-11-9-22-19(25)16-5-3-4-8-21-16/h3-9,11,13H,10,12,14H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTDLMLTEAGTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CN=C2C3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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